Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Catalog No.
S1893502
CAS No.
2378-95-2
M.F
C17H24N2O5
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

CAS Number

2378-95-2

Product Name

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

IUPAC Name

diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1

InChI Key

WBYNXAAEBPJETG-AWEZNQCLSA-N

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a synthetic compound with the molecular formula C₁₇H₂₄N₂O₅. It features a diethyl ester group attached to an L-glutamate backbone, with a 4-(methylamino)benzoyl moiety. This compound is characterized by its unique structure, which combines amino acid properties with those of an aromatic amine, making it of interest in medicinal chemistry and pharmaceutical research.

The compound has been noted for its potential applications in drug development due to its ability to interact with biological systems effectively. Its melting point is recorded at approximately 88-89 °C, and it has a predicted boiling point of around 518.3 °C, indicating its stability under various conditions .

  • Due to the lack of research on DEAM-Glu, its mechanism of action remains unknown.
  • However, considering its structural similarity to known glutamate derivatives, it might possess the potential to interact with glutamate receptors, which play a crucial role in the nervous system []. Further research is needed to confirm this hypothesis.
  • No safety information on DEAM-Glu is available in scientific literature.
  • As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols.

Future Research Directions

DEAM-Glu presents an opportunity for further scientific exploration. Here are some potential areas for future research:

  • Synthesis and purification of DEAM-Glu to obtain sufficient quantities for detailed characterization.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential interactions with biological targets, particularly glutamate receptors.
  • Exploration of its bioactivity in relevant cell lines or animal models.

Synthesis

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate has been the subject of research focused on optimizing its synthesis. A two-step process using diethyl N-(p-aminobenzoyl)-L-glutamate as a starting material has been described as an efficient method for obtaining this compound. This method involves benzylation and methylation in a single reaction vessel, followed by debenzylation to achieve the final product in high yield. [Pubmed: ]

Due to the presence of functional groups in its structure:

  • Benzylation and Methylation: The synthesis often involves a two-step process where the compound is first benzylated and then methylated in a single reaction vessel.
  • De-benzylation: Following the initial reactions, debenzylation is performed to yield the final product efficiently.
  • Hydrolysis: The diethyl ester can be hydrolyzed under acidic or basic conditions, yielding L-glutamic acid derivatives.
  • Acylation: The amine group can participate in acylation reactions, leading to various derivatives that may enhance biological activity.

These reactions are critical for modifying the compound for specific applications or enhancing its bioactivity.

Research on Diethyl N-[4-(methylamino)benzoyl]-L-glutamate indicates potential biological activities, particularly in pharmacology:

  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor properties, making it a candidate for cancer therapy.
  • Neuroprotective Effects: Given its structure related to neurotransmitter pathways, it may have neuroprotective effects worth exploring further.
  • Irritation and Toxicity: The compound has been classified as an irritant and poses health hazards if ingested or in contact with skin, necessitating careful handling in laboratory settings .

The synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate typically follows these steps:

  • Starting Material: Begin with diethyl N-(p-aminobenzoyl)-L-glutamate.
  • Benzylation and Methylation: Conduct benzylation followed by methylation in one reaction vessel.
  • Purification: Isolate the product through crystallization or chromatography techniques.
  • Final Adjustments: Perform debenzylation to obtain the desired compound in high yield.

This method has been noted for its efficiency and effectiveness in producing high-purity compounds suitable for further research.

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to new drug formulations targeting specific diseases.
  • Biological Research: The compound can serve as a tool for studying amino acid interactions within biological systems.
  • Chemical Biology: It may be utilized in studies related to enzyme inhibition or receptor binding due to its structural characteristics.

Interaction studies involving Diethyl N-[4-(methylamino)benzoyl]-L-glutamate focus on its binding affinity and activity within biological systems:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could reveal insights into its potential therapeutic uses.
  • Enzyme Inhibition: Studies may assess whether this compound inhibits specific enzymes related to metabolic pathways or disease processes.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Diethyl N-(4-(methylamino)benzoyl)-D-glutamateSimilar backbone but D-isomerPotentially different biological activity due to stereochemistry
N-[4-(methylamino)benzoyl]-L-glutamic acidLacking diethyl ester groupMore polar; different solubility characteristics
Diethyl L-glutamateBasic glutamate structure without aromatic substitutionPrimarily used as a flavoring agent; less bioactive

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate stands out due to its combination of amino acid properties and aromatic amine characteristics, making it particularly interesting for drug development and biological studies.

XLogP3

2.1

Sequence

XX

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2378-95-2

Wikipedia

Diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

General Manufacturing Information

L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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